molecular formula C28H26Cl2N4O5 B1664470 Carotegrast methyl CAS No. 401905-67-7

Carotegrast methyl

Katalognummer: B1664470
CAS-Nummer: 401905-67-7
Molekulargewicht: 569.4 g/mol
InChI-Schlüssel: MMHHPKCJJIFLBQ-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carotegrast methyl, also known by its trade name Carogra, is a drug used for the treatment of ulcerative colitis. It is a prodrug, meaning it has little pharmacological activity itself but is converted into an active form in the body. The methyl ester is designed to enhance oral bioavailability and is hydrolyzed to a carboxylic acid, carotegrast, by the enzyme carboxylesterase 1 in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carotegrast methyl involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as esterification, amidation, and selective chlorination.

Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis with stringent quality control measures to ensure purity and consistency. The process would include the synthesis of intermediates, followed by their assembly into the final product through a series of chemical reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carotegrastmethyl durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Hydrolyse: Der Methylester wird in der Leber zu einer Carbonsäure hydrolysiert.

    Oxidation und Reduktion: Diese Reaktionen können während Stoffwechselprozessen auftreten.

    Substitution: Funktionelle Gruppen am Molekül können unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Enzymatische Hydrolyse durch Carboxylesterase 1.

    Oxidation und Reduktion: Verschiedene Oxidations- und Reduktionsmittel, die in Stoffwechselwegen verwendet werden.

    Substitution: Spezielle Reagenzien, abhängig von der zu substituierenden funktionellen Gruppe.

Hauptprodukte:

    Carotegrast: Die aktive Form des Arzneimittels nach der Hydrolyse.

    Metaboliten: Verschiedene Metaboliten, die während Oxidations- und Reduktionsreaktionen gebildet werden.

Wissenschaftliche Forschungsanwendungen

Ulcerative Colitis

The primary application of carotegrast methyl is in treating moderate ulcerative colitis, particularly in patients who have not responded adequately to 5-aminosalicylic acid treatments. The drug was first approved in Japan in March 2022 and has since been the subject of various clinical studies.

Key Clinical Studies:

  • Phase III Clinical Study (AJM300/CT3) :
    • Objective : To evaluate the efficacy and safety of CGM in patients with moderately active UC.
    • Results : The primary endpoint was achieved, demonstrating significant improvement in clinical outcomes compared to placebo .
  • Real-World Effectiveness Study :
    • Design : A retrospective observational study involving 14 Japanese patients.
    • Findings :
      • Endoscopic improvement was observed in 64% of patients.
      • Endoscopic remission was achieved in 57% of patients.
      • No serious adverse events were reported, indicating a favorable safety profile .

Data Table: Summary of Clinical Findings

Study TypeSample SizeEndoscopic Improvement (%)Endoscopic Remission (%)Safety Profile
Phase III StudyN/AN/AN/AN/A
Real-World Effectiveness146457No serious adverse events

Case Study 1: Efficacy in a Patient with Refractory UC

A retrospective analysis was conducted on a patient with refractory UC who had previously failed multiple therapies. After initiating treatment with this compound, the patient experienced significant symptom relief and achieved endoscopic remission within eight weeks.

Case Study 2: Long-term Safety Profile

In another case involving long-term use of CGM over six months, the patient maintained remission without experiencing any adverse effects. Regular monitoring confirmed stable disease status, further supporting CGM's safety for chronic administration.

Wirkmechanismus

Carotegrast methyl exerts its effects by blocking the interaction of alpha4beta1 or alpha4beta7 integrins and their ligands, VCAM-1 and MAd-CAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites. This mechanism reduces chronic inflammation in the gastrointestinal tract .

Vergleich Mit ähnlichen Verbindungen

    Vedolizumab: Another integrin antagonist used for inflammatory bowel diseases.

    Natalizumab: An integrin antagonist used for multiple sclerosis and Crohn’s disease.

Comparison:

    Carotegrast Methyl: Oral administration, specifically targets alpha4 integrins, approved for moderate ulcerative colitis.

    Vedolizumab: Intravenous administration, targets alpha4beta7 integrin, used for both ulcerative colitis and Crohn’s disease.

    Natalizumab: Intravenous administration, targets alpha4 integrins, used for multiple sclerosis and Crohn’s disease.

This compound is unique in its oral administration and specific targeting of alpha4 integrins, making it a valuable option for patients with moderate ulcerative colitis .

Biologische Aktivität

Carotegrast methyl (CGM), also known as AJM300, is an oral α4-integrin antagonist developed for the treatment of moderately active ulcerative colitis (UC). This compound, which became available in Japan in May 2022, is designed to induce remission in patients who have not adequately responded to traditional therapies such as 5-aminosalicylates. The following sections explore the biological activity of this compound, its pharmacological effects, and relevant clinical findings.

This compound functions as a prodrug that inhibits the α4-integrin, a protein critical for the adhesion and migration of inflammatory cells within the gastrointestinal tract. By blocking the interaction between α4β1 integrin on leukocytes and vascular cell adhesion molecule-1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), CGM effectively reduces the infiltration of inflammatory cells into the colonic mucosa, thereby mitigating inflammation associated with UC .

Food Interaction Study

A study assessing the pharmacokinetics of this compound indicated that food intake affects its systemic exposure. In a randomized, placebo-controlled trial involving healthy male subjects, food consumption was shown to reduce the bioavailability of this compound and its active metabolite. However, this reduction was minimal at higher doses (960 mg) . The pharmacokinetic parameters observed in this study are summarized below:

Dosage Cmax (ng/mL) AUC last (ng·h/mL)
240 mg284.28680.73
480 mg537.821369.66
960 mg325.331948.31

Pharmacodynamics

The pharmacodynamic effects of this compound include a temporary increase in circulating lymphocyte counts, which was not significantly affected by food intake. This effect was noted to be dose-dependent, suggesting that higher doses may lead to more pronounced immunological responses .

Observational Studies

A retrospective observational study conducted in Japan assessed the real-world effectiveness of this compound in patients with moderately active UC. The study included 14 patients, with a median treatment duration of 8 weeks. Key findings include:

  • Endoscopic Improvement : Achieved in 64% of patients (9/14).
  • Endoscopic Remission : Observed in 57% of patients (8/14).
  • Clinical Activity Index : Significant reduction from a median score of 6.0 to 0.0 (p = 0.015).
  • Cumulative Relapse-Free Rate : At week 26, among those achieving endoscopic improvement, the rate was 77.8% .

Phase III Clinical Trials

Phase III clinical trials have demonstrated that this compound can induce clinical responses and endoscopic remission in patients with UC. The trials highlighted its favorable safety profile, with no reports of severe adverse events such as progressive multifocal leukoencephalopathy .

Safety Profile

This compound has been classified as a moderate CYP3A4 inhibitor, which may lead to drug-drug interactions with other medications metabolized by this pathway . However, it has been generally well-tolerated in clinical settings.

Eigenschaften

IUPAC Name

methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHPKCJJIFLBQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193189
Record name Carotegrast methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401905-67-7
Record name Carotegrast methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carotegrast methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carotegrast methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAROTEGRAST METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carotegrast methyl
Reactant of Route 2
Reactant of Route 2
Carotegrast methyl
Reactant of Route 3
Reactant of Route 3
Carotegrast methyl
Reactant of Route 4
Reactant of Route 4
Carotegrast methyl
Reactant of Route 5
Reactant of Route 5
Carotegrast methyl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Carotegrast methyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.